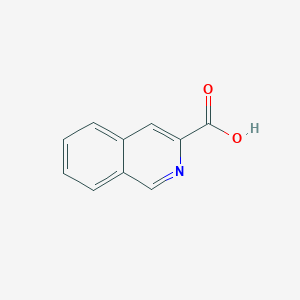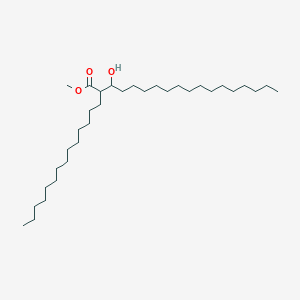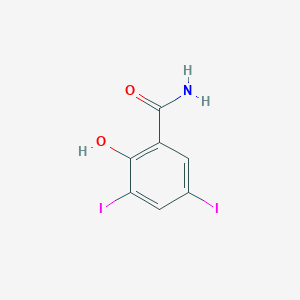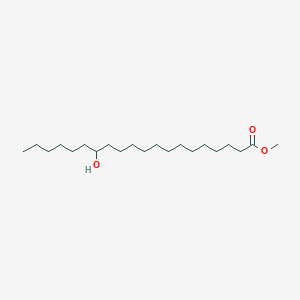
Methyl 14-hydroxyicosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 14-hydroxyicosanoate (MHI) is a long-chain fatty acid derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. MHI is a natural compound found in marine organisms, such as sponges, and has been synthesized in the laboratory for further study. In
作用机制
The mechanism of action of Methyl 14-hydroxyicosanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 14-hydroxyicosanoate has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are inflammatory mediators. Methyl 14-hydroxyicosanoate has also been found to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
生化和生理效应
Methyl 14-hydroxyicosanoate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl 14-hydroxyicosanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Methyl 14-hydroxyicosanoate has also been found to activate PPAR, which regulates the expression of genes involved in lipid metabolism and inflammation. In vivo studies have shown that Methyl 14-hydroxyicosanoate can reduce inflammation and oxidative stress in the brain and improve cognitive function.
实验室实验的优点和局限性
One advantage of using Methyl 14-hydroxyicosanoate in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Methyl 14-hydroxyicosanoate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using Methyl 14-hydroxyicosanoate is its low solubility in water, which can make it difficult to administer in vivo. Methyl 14-hydroxyicosanoate also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of Methyl 14-hydroxyicosanoate. One direction is to further elucidate the mechanism of action of Methyl 14-hydroxyicosanoate, particularly its interactions with specific signaling pathways and enzymes. Another direction is to explore the potential applications of Methyl 14-hydroxyicosanoate in other research fields, such as metabolic disorders and infectious diseases. Additionally, the development of analogs of Methyl 14-hydroxyicosanoate with improved solubility and pharmacokinetics could enhance its effectiveness in vivo.
Conclusion
Methyl 14-hydroxyicosanoate is a promising compound for scientific research due to its natural origin, ease of synthesis, and potential applications in various research fields. Its mechanism of action involves the modulation of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are limitations to its use, such as low solubility and short half-life, the future directions for the study of Methyl 14-hydroxyicosanoate are numerous, and it is likely to remain an important compound for scientific research in the years to come.
合成方法
Methyl 14-hydroxyicosanoate can be synthesized through a multi-step process starting from commercially available precursors. The synthesis involves the protection of the hydroxyl group, the elongation of the carbon chain, and the deprotection of the hydroxyl group to obtain the final product. The yield of the synthesis process varies depending on the specific method used and the purity of the starting materials. However, the synthesis of Methyl 14-hydroxyicosanoate has been optimized over the years, and high yields of pure Methyl 14-hydroxyicosanoate can now be obtained.
科学研究应用
Methyl 14-hydroxyicosanoate has shown promising results in various scientific research fields, such as cancer research, neuroscience, and immunology. In cancer research, Methyl 14-hydroxyicosanoate has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 14-hydroxyicosanoate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In immunology, Methyl 14-hydroxyicosanoate has been found to modulate the immune response, promoting the production of anti-inflammatory cytokines and reducing the production of pro-inflammatory cytokines.
属性
CAS 编号 |
18490-19-2 |
|---|---|
产品名称 |
Methyl 14-hydroxyicosanoate |
分子式 |
C21H42O3 |
分子量 |
342.6 g/mol |
IUPAC 名称 |
methyl 14-hydroxyicosanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3 |
InChI 键 |
WUKNAMAMWHPDDG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
规范 SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
同义词 |
14-Hydroxyicosanoic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





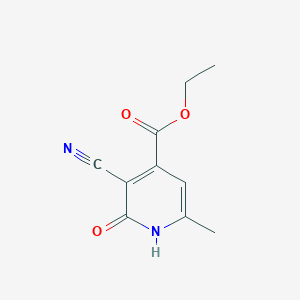
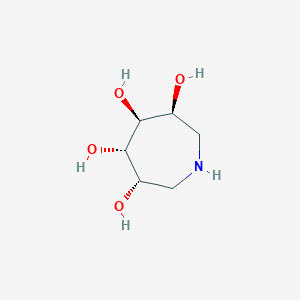
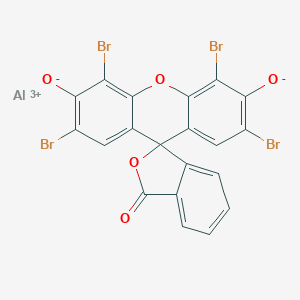
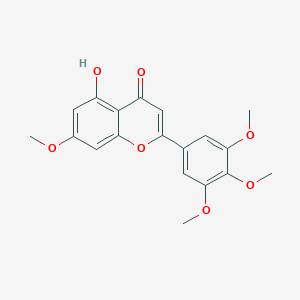
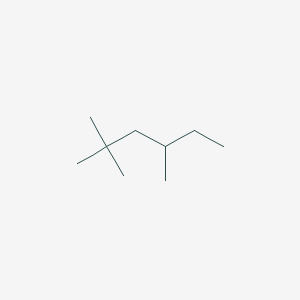
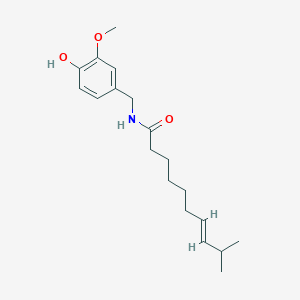
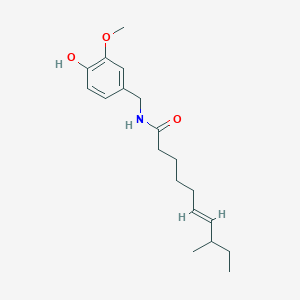
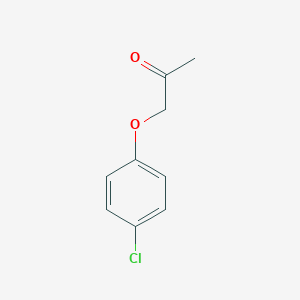
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
